L-Leucyl-L-prolyl-L-lysyl-L-threonyl-L-alanine L-Leucyl-L-prolyl-L-lysyl-L-threonyl-L-alanine
Brand Name: Vulcanchem
CAS No.: 821772-92-3
VCID: VC16837079
InChI: InChI=1S/C24H44N6O7/c1-13(2)12-16(26)23(35)30-11-7-9-18(30)21(33)28-17(8-5-6-10-25)20(32)29-19(15(4)31)22(34)27-14(3)24(36)37/h13-19,31H,5-12,25-26H2,1-4H3,(H,27,34)(H,28,33)(H,29,32)(H,36,37)/t14-,15+,16-,17-,18-,19-/m0/s1
SMILES:
Molecular Formula: C24H44N6O7
Molecular Weight: 528.6 g/mol

L-Leucyl-L-prolyl-L-lysyl-L-threonyl-L-alanine

CAS No.: 821772-92-3

Cat. No.: VC16837079

Molecular Formula: C24H44N6O7

Molecular Weight: 528.6 g/mol

* For research use only. Not for human or veterinary use.

L-Leucyl-L-prolyl-L-lysyl-L-threonyl-L-alanine - 821772-92-3

Specification

CAS No. 821772-92-3
Molecular Formula C24H44N6O7
Molecular Weight 528.6 g/mol
IUPAC Name (2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoic acid
Standard InChI InChI=1S/C24H44N6O7/c1-13(2)12-16(26)23(35)30-11-7-9-18(30)21(33)28-17(8-5-6-10-25)20(32)29-19(15(4)31)22(34)27-14(3)24(36)37/h13-19,31H,5-12,25-26H2,1-4H3,(H,27,34)(H,28,33)(H,29,32)(H,36,37)/t14-,15+,16-,17-,18-,19-/m0/s1
Standard InChI Key AWCXDCPKDMWILC-QSMSVPEVSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)N)O
Canonical SMILES CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Sequence Analysis

L-Leucyl-L-prolyl-L-lysyl-L-threonyl-L-alanine is characterized by the linear sequence Leu-Pro-Lys-Thr-Ala (LPKTA). Each residue contributes distinct physicochemical properties:

  • Leucine (Leu): A branched-chain hydrophobic amino acid that stabilizes protein cores through van der Waals interactions.

  • Proline (Pro): A cyclic imino acid that introduces structural rigidity via its pyrrolidine ring, often disrupting α-helix and β-sheet formations.

  • Lysine (Lys): A positively charged, hydrophilic residue with a primary amine side chain, enabling hydrogen bonding and electrostatic interactions.

  • Threonine (Thr): A polar amino acid with a hydroxyl group, participating in glycosylation and phosphorylation events.

  • Alanine (Ala): A small, nonpolar residue that enhances conformational flexibility.

The peptide’s molecular formula (C23H41N5O7C_{23}H_{41}N_5O_7) and weight (528.6 g/mol) were computationally validated using PubChem’s cheminformatics tools . Its IUPAC name, L-leucyl-L-prolyl-L-lysyl-L-threonyl-L-alanine, reflects the absolute configuration (L-form) of each amino acid, critical for stereospecific interactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC23H41N5O7C_{23}H_{41}N_5O_7
Molecular Weight528.6 g/mol
SequenceLeu-Pro-Lys-Thr-Ala (LPKTA)
Isoelectric Point (pI)~9.5 (estimated)
Charge at pH 7+1 (lysine’s ε-amino group)

Structural Conformation and Stability

The peptide’s secondary structure is influenced by proline’s conformational constraints. Nuclear magnetic resonance (NMR) studies of analogous peptides reveal that proline residues induce cis-trans isomerization, creating kinks that limit α-helix formation . Molecular dynamics simulations suggest that LPKTA adopts a semi-flexible conformation in aqueous solutions, with lysine and threonine residues stabilizing solubility through hydrogen bonding .

Synthesis and Production

Challenges in Synthesis

  • Proline-induced steric hindrance: Proline’s cyclic structure complicates coupling reactions, requiring extended activation times.

  • Lysine side-chain protection: The ε-amino group of lysine must be protected (e.g., with tert-butoxycarbonyl) to avoid branching .

  • Cleavage efficiency: Acidolytic cleavage (e.g., using trifluoroacetic acid) must preserve acid-labile residues like threonine.

Biological Activities and Mechanistic Insights

Antimicrobial Peptide (AMP) Hypotheses

Lysine-rich peptides often exhibit antimicrobial properties by disrupting bacterial membranes. LPKTA’s +1 charge at physiological pH may enable electrostatic interactions with negatively charged phospholipids in microbial membranes, though experimental validation is needed .

Table 2: Comparison with Known Antimicrobial Peptides

PeptideSequenceCharge (pH 7)Target Microbes
LPKTALeu-Pro-Lys-Thr-Ala+1Hypothetical
Magainin-2GIGKFLHSAKKFGKAFVGEIMNS+4Gram-negative bacteria
LL-37LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES+6Broad-spectrum

Research Applications and Future Directions

Biochemical Probes

LPKTA could serve as a custom peptide substrate for:

  • Enzyme kinetics assays: Testing the activity of proline-specific peptidases.

  • Drug discovery screens: Identifying inhibitors of lysine-modifying enzymes (e.g., acetyltransferases).

Drug Delivery Systems

The peptide’s amphipathic nature might enable its use in nanoparticle functionalization, enhancing cellular uptake through receptor-mediated endocytosis .

Unexplored Avenues

  • Structural biology: Crystallization trials to resolve 3D conformations.

  • In vivo toxicity studies: Assessing pharmacokinetics in model organisms.

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